molecular formula C7ClF4N B14688400 Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- CAS No. 31469-84-8

Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-

Cat. No.: B14688400
CAS No.: 31469-84-8
M. Wt: 209.53 g/mol
InChI Key: HRAYDLZYQKMUDS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-: is an organic compound with the molecular formula C7HClF4N This compound is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and four fluorine atoms It is a white solid that is sparingly soluble in water but readily soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- typically involves the halogenation of benzonitrile derivatives. One common method is the fluorination of 4-chlorobenzonitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through the ammoxidation of 4-chlorotoluene followed by fluorination. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst to form 4-chlorobenzonitrile. This intermediate is then subjected to fluorination to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzonitrile derivatives.

    Oxidation: Formation of 4-chloro-2,3,5,6-tetrafluorobenzoic acid.

    Reduction: Formation of 4-chloro-2,3,5,6-tetrafluoroaniline.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Employed in the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential use in drug development due to its ability to interact with biological targets.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of pigments and dyes.
  • Applied in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Chlorobenzonitrile: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,3,4,5,6-Pentafluorobenzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and applications.

    4-Nitrobenzonitrile: Substituted with a nitro group instead of chlorine and fluorine, leading to different chemical behavior.

Uniqueness: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

31469-84-8

Molecular Formula

C7ClF4N

Molecular Weight

209.53 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetrafluorobenzonitrile

InChI

InChI=1S/C7ClF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12

InChI Key

HRAYDLZYQKMUDS-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Cl)F)F

Origin of Product

United States

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